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Application Notes and Protocols for Cenp-E Inhibitors in Mouse Models

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Compound of Interest						
Compound Name:	Cenp-E-IN-3					
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Important Note: Extensive searches of the scientific literature and chemical databases did not yield specific in vivo application or dosage data for a compound designated "Cenp-E-IN-3". The information presented herein pertains to the well-characterized and widely studied CENP-E inhibitor, GSK923295. Researchers should exercise caution and verify the identity of their specific compound of interest. The protocols and data provided below for GSK923295 may serve as a valuable reference for designing in vivo studies with other CENP-E inhibitors.

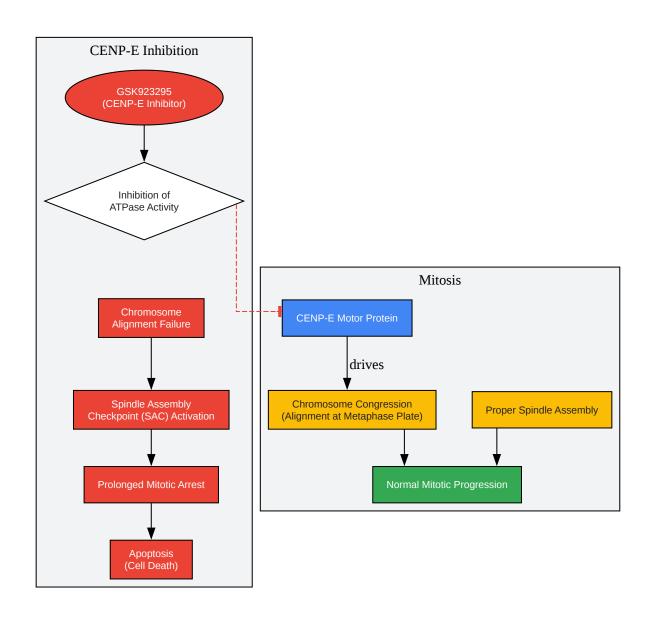
Introduction

Centromere-associated protein E (CENP-E) is a kinesin-like motor protein essential for proper chromosome alignment during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. GSK923295 is a potent and selective allosteric inhibitor of CENP-E's ATPase activity.[1] This document provides a detailed overview of its in vivo application and dosage in various mouse models, based on published preclinical studies.

Mechanism of Action of CENP-E Inhibition

CENP-E plays a crucial role in the congression of chromosomes to the metaphase plate. It acts as a molecular motor, transporting chromosomes along microtubules. Inhibition of CENP-E's ATPase activity by compounds like GSK923295 disrupts this process, leading to the failure of chromosomes to align properly. This activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[2] Ultimately, this sustained arrest can trigger apoptosis (programmed cell death) in cancer cells.





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Caption: Signaling pathway of CENP-E inhibition by GSK923295.



Quantitative Data Summary

The following tables summarize the in vivo dosages and activities of GSK923295 in various mouse xenograft models.

Table 1: In Vivo Efficacy of GSK923295 in Mouse Xenograft Models



Tumor Type	Cell Line	Mouse Strain	Dosage and Administrat ion	Observed Effect	Reference
Colon Carcinoma	Colo205	Nude Mice	62.5 mg/kg and 125 mg/kg, intraperitonea lly (i.p.), daily for 3 days, repeated for 2 cycles with 4 days rest	Dose-dependent tumor growth delay; partial and complete regressions at 125 mg/kg. [1]	[1]
Breast Cancer	Cal51	Athymic Nude Mice	62.5 mg/kg, i.p., every other day for 3 doses	Suppression of tumor growth.[3]	[3]
Pediatric Solid Tumors	Various	NOD/SCID Mice	125 mg/kg, i.p., daily on days 1-3 and 8-10, repeated at day 21	Significant antitumor activity in 32 of 35 solid tumor xenografts; Complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosa rcoma models.	[4]
Broad Spectrum	Various	Nude Mice	125 mg/kg, i.p., for 3 consecutive days for two cycles	Objective responses in 5/11 tumor lines (Colo205, H-	[5]



separated by 460, A549, 4 days H1299, SKOV3).[5]

Table 2: Pharmacokinetic Parameters of GSK923295 in Mice

Parameter	Value	Mouse Strain	Administration	Reference
Terminal Elimination Half- life	~12 hours (in humans, mouse data not specified but expected to be shorter)	Not Specified	Intravenous (i.v.)	[6]
In Vivo Activity	Dose-dependent increase in 4N/2N DNA ratio in tumor homogenates	Not Specified	Intraperitoneal (i.p.)	[5]

Experimental Protocols General Xenograft Tumor Model Establishment

A common procedure for establishing xenograft models is as follows:

- Cell Culture: Culture human tumor cells (e.g., Colo205, Cal51) in appropriate media and conditions until they reach the desired confluence.
- Cell Harvest: Harvest the cells using trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 μL.
- Implantation: Subcutaneously or orthotopically inject the cell suspension into the flank or relevant tissue (e.g., mammary fat pad for breast cancer models) of immunocompromised mice (e.g., nude or NOD/SCID mice).[3]



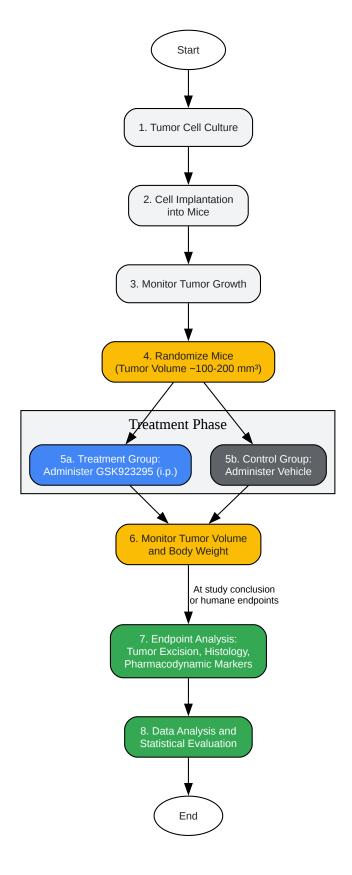
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Width² x Length) / 2.
- Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Formulation and Administration of GSK923295

- Formulation: While specific formulations for preclinical studies are not always detailed in publications, a common approach for similar small molecules is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be adjusted to deliver the desired dose in a manageable injection volume (typically 100-200 μL for mice).
- Administration: The most frequently reported route of administration for GSK923295 in mouse models is intraperitoneal (i.p.) injection.[1][3][5]

Experimental Workflow for an In Vivo Efficacy Study





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Caption: A typical experimental workflow for in vivo efficacy studies of GSK923295.



Assessment of Antitumor Activity

- Tumor Growth Inhibition: Regularly measure tumor volumes in both control and treatment groups. The percentage of tumor growth inhibition (% TGI) can be calculated to quantify the efficacy of the treatment.
- Objective Responses: Categorize the response of individual tumors as complete response (CR; disappearance of the tumor), partial response (PR; significant reduction in tumor volume), stable disease (SD; no significant change), or progressive disease (PD).[1]
- Histological Analysis: At the end of the study, excise tumors and fix them in formalin for paraffin embedding. Section the tumors and perform hematoxylin and eosin (H&E) staining to observe morphological changes, such as an increase in mitotic figures and apoptotic bodies.[5]
- Pharmacodynamic Markers: Analyze tumor homogenates by flow cytometry to assess the DNA content (e.g., an increase in the 4N population, indicative of mitotic arrest).[5]
 Immunohistochemistry for markers of mitosis (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3) can also be performed.

Conclusion

GSK923295 has demonstrated broad-spectrum antitumor activity in a variety of preclinical mouse xenograft models. The typical effective dosage ranges from 62.5 to 125 mg/kg administered intraperitoneally on various schedules. These application notes and protocols provide a foundation for researchers to design and execute in vivo studies investigating CENP-E inhibitors. It is imperative to perform dose-finding and toxicity studies for any new compound and to adhere to institutional guidelines for animal welfare.

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